2-(2-Hydroxyethoxy)isoindoline-1,3-dione (Phthalimidoxy-PEG1): Basic Properties, Reactivity, and Applications in Bioconjugation
2-(2-Hydroxyethoxy)isoindoline-1,3-dione (Phthalimidoxy-PEG1): Basic Properties, Reactivity, and Applications in Bioconjugation
Executive Summary & Structural Rationale
In the rapidly evolving landscape of bioconjugation and targeted protein degradation (e.g., PROTACs), the selection of optimal linker precursors is a critical determinant of synthetic success and pharmacokinetic stability. 2-(2-Hydroxyethoxy)isoindoline-1,3-dione (CAS: 32380-69-1), commonly referred to as Phthalimidoxy-PEG1 or N-(2-Hydroxyethoxy)phthalimide , serves as a foundational building block in modern medicinal chemistry[1].
Structurally, this molecule is characterized by a dual-function architecture:
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Phthalimide Protecting Group: Provides exceptional stability to the highly reactive aminooxy moiety during complex, multi-step organic syntheses, preventing premature side reactions[1].
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PEG1 Spacer (Hydroxyethyl group): Imparts a compact, hydrophilic footprint that enhances aqueous solubility and minimizes steric hindrance during subsequent conjugation events[1].
This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its deployment in oxime ligation and linker engineering.
Physicochemical Properties
Understanding the baseline properties of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is essential for optimizing solvent selection, reaction temperatures, and purification strategies. The data below synthesizes its core physical and chemical parameters[2][3].
| Property | Value / Description |
| Chemical Name | 2-(2-Hydroxyethoxy)isoindoline-1,3-dione |
| Common Synonyms | Phthalimidoxy-PEG1; N-(2-Hydroxyethoxy)phthalimide |
| CAS Number | 32380-69-1 |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, DCM, and moderately in Ethanol; sparingly soluble in water |
| Canonical SMILES | O=C1C2=CC=CC=C2C(=O)N1OCCO |
| Storage Conditions | 2–8 °C, tightly sealed in a cool, dry place to prevent ambient hydrolysis |
Core Chemical Reactivity & Mechanistic Insights
As an application scientist, I emphasize that successful bioconjugation relies not just on following steps, but on understanding the thermodynamic and kinetic drivers of the reactions.
Deprotection via Hydrazinolysis (The Ing-Manske Procedure)
The phthalimide group is robust against many acidic and mild basic conditions, making it an ideal protecting group. However, to utilize the molecule for oxime ligation, the aminooxy group must be liberated to form 2-(aminooxy)ethanol . This is achieved via the Ing-Manske procedure using hydrazine hydrate[4][5].
Mechanistic Causality: Hydrazine is a potent bis-nucleophile. It attacks one of the imide carbonyls, leading to ring opening. A subsequent intramolecular attack by the second nitrogen of the hydrazine moiety forms a highly stable, 6-membered aromatic ring system (phthalhydrazide)[4]. The formation of this thermodynamically stable byproduct drives the reaction to completion, irreversibly liberating the reactive aminooxy group.
Oxime Ligation & Nucleophilic Catalysis
Once deprotected, the resulting 2-(aminooxy)ethanol is primed for oxime ligation—a highly chemoselective reaction with aldehydes or ketones[6]. While this reaction is bioorthogonal and yields a hydrolytically stable oxime bond, its kinetics at physiological pH (pH 7.0) can be sluggish.
Mechanistic Causality of Catalysis: To accelerate the reaction, nucleophilic catalysts such as aniline or m-phenylenediamine (mPDA) are employed[6][7]. The catalyst rapidly attacks the aldehyde/ketone to form a protonated Schiff base (imine) intermediate. This intermediate is significantly more electrophilic than the parent carbonyl, lowering the activation energy for the subsequent attack by the aminooxy group. mPDA is often preferred over aniline due to its higher aqueous solubility and up to 15-fold greater catalytic efficiency[7][8].
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure causality and reaction integrity at each stage.
Protocol 1: Synthesis of 2-(Aminooxy)ethanol via Hydrazinolysis
Objective: Quantitative removal of the phthalimide protecting group.
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Dissolution: Suspend 2-(2-Hydroxyethoxy)isoindoline-1,3-dione (1.0 eq, ~10 mmol) in anhydrous ethanol (0.2 M concentration). Rationale: Ethanol provides sufficient solubility for the starting material while allowing the byproduct to precipitate later.
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Reagent Addition: Add hydrazine monohydrate (1.2 eq) dropwise at room temperature under stirring.
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Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours. Checkpoint: The reaction progress can be monitored by TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material indicates completion.
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Precipitation & Filtration: Cool the mixture to 0 °C. A bulky white precipitate of phthalhydrazide will form. Filter the suspension through a Celite pad and wash the filter cake with cold ethanol.
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Concentration: Concentrate the filtrate under reduced pressure to yield crude 2-(aminooxy)ethanol, which can be used directly or purified via vacuum distillation.
Protocol 2: Aniline-Catalyzed Oxime Ligation for Bioconjugation
Objective: Conjugation of the liberated PEG1-aminooxy linker to an aldehyde-functionalized biomolecule.
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Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at pH 7.0. Rationale: Maintains physiological conditions necessary for protein/peptide stability.
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Catalyst Stock: Prepare a 1 M stock solution of aniline (or 500 mM mPDA) in DMSO.
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Reaction Setup: In a low-bind microcentrifuge tube, combine the aldehyde-tagged biomolecule (final concentration 10–50 µM) and the 2-(aminooxy)ethanol derivative (final concentration 100–500 µM, 10 eq excess) in the phosphate buffer[7][8].
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Initiation: Add the catalyst stock to achieve a final catalyst concentration of 50 mM[7][8].
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Incubation & Validation: Incubate at room temperature for 1–2 hours. Checkpoint: Validate conjugate formation via LC-MS or MALDI-TOF. The mass shift will correspond to the loss of H₂O upon oxime bond formation.
Applications in Drug Development
PROTAC Linker Engineering
In Targeted Protein Degradation, PROTACs require a linker to bridge the E3 ligase ligand and the Protein of Interest (POI) ligand. 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is an ideal starting material for synthesizing ultra-short, rigidified PEG1 linkers[1]. The terminal hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution with a POI ligand, while the protected aminooxy group is reserved for a late-stage, highly specific oxime ligation with an aldehyde-derivatized E3 ligand.
Diagnostic Probe Development
For imaging applications, this compound is utilized to append fluorophores or radioisotopes to antibodies. The compact PEG1 spacer ensures that the hydrodynamic radius of the antibody is not significantly altered, preserving its binding affinity and tissue penetration properties[1].
Visualizations of Chemical Workflows
Diagram 1: Chemical Transformation & Ligation Workflow
The following diagram illustrates the lifecycle of the molecule from its protected state to the final stable oxime conjugate.
Caption: Workflow from phthalimide-protected precursor to stable oxime bioconjugate via hydrazinolysis.
Diagram 2: PROTAC Linker Integration Pathway
This diagram maps the logical assembly of a PROTAC molecule utilizing the PEG1 spacer derived from CAS 32380-69-1.
Caption: Modular assembly of a PROTAC degrader utilizing the heterobifunctional reactivity of the PEG1 linker.
References
- Fluorochem:2-(2-Hydroxyethoxy)isoindoline-1,3-dione Properties & Specifications.
- ChemShuttle:2-(2-hydroxyethoxy)isoindoline-1,3-dione; CAS No.: 32380-69-1.
- AxisPharm:Phthalimidoxy-PEG1 | CAS: 32380-69-1.
- BenchChem:Aniline as a Catalyst for Oxime Bond Formation: Experimental Protocols.
- National Institutes of Health (NIH) / PMC:Expanding the versatility and scope of the oxime ligation.
- National Institutes of Health (NIH) / PMC:A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange.
- American Chemical Society (ACS):Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide.
- ChemEurope:Gabriel Synthesis and Ing-Manske Procedure.
Sources
- 1. Phthalimidoxy-PEG1 | CAS: 32380-69-1 | AxisPharm [axispharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-(2-hydroxyethoxy)isoindoline-1,3-dione; CAS No.: 32380-69-1 [chemshuttle.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gabriel_synthesis [chemeurope.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
